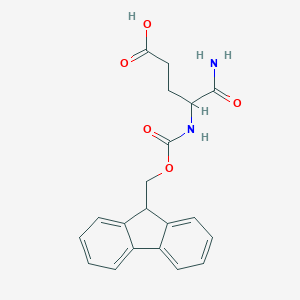

Fmoc-D-isoGln-OH

Übersicht

Beschreibung

Fmoc-D-isoGln-OH, also known as (4R)-5-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-isoGln-OH typically involves the protection of the amino group of D-iso-glutamine with the Fmoc group. This can be achieved by reacting D-iso-glutamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide elongation.

Mechanism and Conditions

- Reagent: 20–30% piperidine in DMF or NMP .

- Mechanism: Base-induced β-elimination generates dibenzofulvene (DBF), which reacts with excess piperidine to form stable adducts .

- Kinetics: Deprotection typically completes within 5–10 minutes at room temperature .

Side Reactions During Deprotection

- Aspartimide Formation: Occurs under prolonged basic conditions, leading to racemization and β-peptide byproducts .

- DBF Adduct Formation: Residual DBF can alkylate free amines if not efficiently scavenged .

Coupling Reactions

The deprotected α-amino group participates in peptide bond formation via activation of the carboxyl group.

Activation Methods

| Reagent System | Solvent | Coupling Efficiency | Byproducts |

|---|---|---|---|

| HBTU/HOBt/DIPEA | DMF | >95% | Minor oxazolones |

| HATU/HOAt/DIPEA | DMF | >98% | Negligible |

| DIC/Oxyma Pure | NMP | >97% | Urea derivatives |

Key Observations

- Steric Hindrance: The Trt group on the side-chain amide minimizes undesired side-chain interactions during coupling .

- Racemization Risk: this compound exhibits low racemization (<0.5%) due to the urethane-protecting group .

Common Side Reactions

- Diketopiperazine (DKP) Formation:

- Aspartimide Formation:

- Trityl Group Cleavage:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-isoGln-OH is primarily employed in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for the selective deprotection of amino acids during the synthesis process. This method has been refined over decades, significantly enhancing the efficiency and yield of peptide synthesis.

Key Characteristics:

- Stability: The Fmoc group is stable under various conditions, allowing for robust peptide synthesis without premature deprotection.

- UV Monitoring: The fluorenyl moiety provides strong UV absorbance, enabling real-time monitoring of coupling and deprotection reactions.

Case Study:

A study demonstrated the successful incorporation of this compound into peptide sequences using Rink amide resin. The peptides synthesized exhibited high purity and yield, showcasing the effectiveness of Fmoc chemistry in constructing complex peptide structures .

Drug Development

This compound has been explored in drug development, particularly in designing peptides with enhanced biological activity. Its incorporation into peptide sequences can influence pharmacokinetics and receptor binding affinity.

Example Applications:

- Opioid Peptides: Research has shown that modifications using this compound can lead to peptides with improved binding affinities at opioid receptors, which are crucial for pain management therapies .

- Vaccine Development: The compound has been utilized in synthesizing peptide-based vaccines, where its structural properties contribute to immunogenicity .

Bioconjugation and Supramolecular Chemistry

The unique properties of this compound also lend themselves to bioconjugation applications, where peptides are linked to other biomolecules for therapeutic or diagnostic purposes.

Supramolecular Interactions:

Studies have highlighted the role of Fmoc-protected amino acids in forming noncovalent interactions that are essential for supramolecular chemistry. These interactions can be critical in developing hydrogels and other biomaterials .

Structural Biology

In structural biology, this compound is used to create peptides that serve as models for studying protein interactions and folding mechanisms. Its incorporation can help elucidate the structural dynamics of proteins under various conditions.

Research Findings:

Recent investigations into crystal structures involving this compound have provided insights into noncovalent interactions and molecular packing patterns, contributing to a deeper understanding of peptide behavior in biological systems .

Analytical Techniques

The use of this compound extends to analytical chemistry, where it aids in developing methods for characterizing peptides and proteins. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) benefit from the stability and detection capabilities afforded by the Fmoc group.

Summary Table

Wirkmechanismus

The primary mechanism of action of Fmoc-D-isoGln-OH involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-Gln-OH: Similar to Fmoc-D-isoGln-OH but with a different stereochemistry.

Fmoc-D-Ser(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in the synthesis of peptides containing D-iso-glutamine residues. Its ability to protect the amino group while allowing for selective deprotection under mild conditions sets it apart from other similar compounds.

Biologische Aktivität

Fmoc-D-isoGln-OH , a derivative of the amino acid D-isoGln, is notable for its applications in peptide synthesis and its biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Overview and Synthesis

This compound is synthesized using standard Fmoc (Nα-fluorenylmethoxycarbonyl) chemistry, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be removed under mild conditions, allowing for sequential addition of amino acids to form peptides. The unique structure of D-isoGln contributes to its stability and biological activity, particularly in immunological contexts.

Immunological Effects

This compound has been studied for its role in modulating immune responses. It is a component of muramyl dipeptide (MDP), which has been shown to stimulate the production of cytokines such as IFN-γ and promote lymphocyte proliferation. These effects are crucial for enhancing the immune response against pathogens and tumors .

Table 1: Biological Activities of this compound

The mechanisms through which this compound exerts its effects involve several pathways:

- NOD2 Pathway : MDP, containing D-isoGln, activates the NOD2 receptor, triggering downstream signaling that leads to NF-kB activation. This pathway is essential for the maturation of pro-inflammatory cytokines like IL-1β .

- Calcium Mobilization : Recent studies have indicated that derivatives of D-isoGln can stimulate calcium release in specific cell types, suggesting a role in cellular signaling processes .

Study 1: Tumor Regression in Mouse Models

In a pivotal study, mice with Meth-A sarcoma were treated with a combination of MDP (containing D-isoGln) and IL-2. The results showed a significant reduction in tumor size, with complete regression observed in 70% of the treated subjects. This highlights the potential of this compound as an immunotherapeutic agent .

Study 2: Anti-HIV Efficacy

Another investigation focused on the anti-HIV properties of MDP derivatives. Researchers found that this compound significantly inhibited HIV replication in acutely infected monocyte-derived macrophages. This suggests its potential use in therapeutic strategies against HIV infections .

Applications in Biomedical Research

This compound is also being explored for its utility in developing novel biomaterials. Its incorporation into hydrogels has been studied for applications in tissue engineering and regenerative medicine. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for cell culture systems .

Table 2: Applications of this compound

Eigenschaften

IUPAC Name |

5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFDZFXTSDMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435506 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292150-20-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.